1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes that start with basic chemical reactions and often include the use of piperazine as a building block. For instance, derivatives of 4-methylpiperazine have been synthesized for their potential anticonvulsant properties, indicating the versatility of piperazine-based compounds in medicinal chemistry (Obniska et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those similar to 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine, has been characterized through various techniques such as X-ray crystallography. These studies reveal detailed insights into the compound's conformation and how its structure impacts its chemical behavior and potential biological activities (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Piperazine derivatives engage in a variety of chemical reactions, demonstrating a broad range of chemical properties. Nucleophilic substitution reactions, for example, are crucial for the modification and functionalization of these compounds, affecting their reactivity and potential applications (Mishriky & Moustafa, 2013).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are often determined through experimental studies involving crystallography and spectroscopy (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Arylpiperazine Derivatives' Metabolism and Disposition
Arylpiperazine derivatives, akin to "1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine," undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. These metabolites have been noted for their significant distribution in tissues, including the brain, and are metabolized primarily by CYP2D6-dependent oxidation. This metabolic pathway highlights the importance of arylpiperazine derivatives in pharmacological actions, including the treatment of depression, psychosis, or anxiety, underscoring their clinical relevance and the need for further exploration of their unexplored metabolites (S. Caccia, 2007).
Pyridobenzoxazepine Compounds as Atypical Antipsychotics
JL13, a pyridobenzoxazepine compound, is an example of an arylpiperazine derivative showing potential as an atypical antipsychotic drug. Its behavioral properties indicate a high resemblance to clozapine, suggesting its promise in treating psychiatric disorders without significant motor side effects, thereby highlighting the therapeutic potential of similar compounds (J. Bruhwyler et al., 1997).
Antimicrobial and Anti-inflammatory Applications
The trifluoromethyl group, as part of the pyrazole nucleus, has shown significant anti-inflammatory and antibacterial activity, suggesting the utility of "this compound" in developing new anti-inflammatory and antibacterial agents. This underlines the compound's potential in medicinal chemistry for creating treatments with minimal side effects (Kamalneet Kaur et al., 2015).
Environmental Persistence and Toxicity
Research on organophosphate esters like tris(chloropropyl) phosphate (TCPP) sheds light on the environmental persistence and potential toxicity of related compounds. Understanding the distribution, fate, and toxicological impact of such compounds is crucial for evaluating the environmental safety of chemicals including "this compound" (Jimmy W. Truong et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
It is suggested that it might act by affecting spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the organism’s cellular structure and function .
Biochemical Pathways
Based on its potential mode of action, it could be inferred that it might interfere with the normal functioning of the cytoskeleton, thereby affecting various cellular processes .
Result of Action
Based on its potential mode of action, it can be inferred that it might lead to changes in the cellular structure and function of the organisms it targets .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c1-17-2-4-18(5-3-17)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIBFPUIDAUBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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